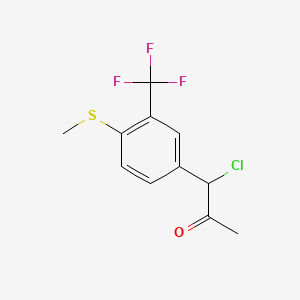
4-Chloro-2-fluoro-3-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-fluoro-3-methoxypyridine is a heterocyclic aromatic compound that contains chlorine, fluorine, and methoxy substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoro-3-methoxypyridine typically involves the substitution reactions on a pyridine ring. One common method involves the treatment of 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide, followed by further reactions to introduce the methoxy group .
Industrial Production Methods: Industrial production methods for this compound often utilize large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-fluoro-3-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Sodium Methoxide: Used for methoxylation reactions.
Palladium Catalysts: Employed in cross-coupling reactions.
Oxidizing and Reducing Agents: Various agents can be used depending on the desired transformation
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyridines, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
4-Chloro-2-fluoro-3-methoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the development of biologically active molecules for research purposes.
Industry: The compound is used in the production of agrochemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-3-methoxypyridine depends on its specific applicationThe presence of chlorine, fluorine, and methoxy groups can influence its binding affinity and specificity for these targets .
Comparison with Similar Compounds
- 2-Chloro-3-fluoro-4-methoxypyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 3,5-Dichloro-2,4,6-trifluoropyridine
Comparison: 4-Chloro-2-fluoro-3-methoxypyridine is unique due to the specific arrangement of its substituents, which can result in different chemical reactivity and biological activity compared to similar compounds. For example, the presence of both chlorine and fluorine atoms can enhance its electron-withdrawing properties, making it less reactive than compounds with only one halogen substituent .
Properties
Molecular Formula |
C6H5ClFNO |
|---|---|
Molecular Weight |
161.56 g/mol |
IUPAC Name |
4-chloro-2-fluoro-3-methoxypyridine |
InChI |
InChI=1S/C6H5ClFNO/c1-10-5-4(7)2-3-9-6(5)8/h2-3H,1H3 |
InChI Key |
FJBDOKTZOIQLMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CN=C1F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















